molecular formula C12H19Cl2N3O B1389467 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride CAS No. 1158490-09-5

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride

Cat. No.: B1389467
CAS No.: 1158490-09-5
M. Wt: 292.2 g/mol
InChI Key: YAUBTVLZXWHUFO-UHFFFAOYSA-N
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Description

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3O and its molecular weight is 292.2 g/mol. The purity is usually 95%.
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Biological Activity

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride, with the CAS number 1158490-09-5, is a compound belonging to the benzimidazole family. This group of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The focus of this article is to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₉Cl₂N₃O
Molecular Weight292.20 g/mol
CAS Number1158490-09-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.
  • Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell growth and apoptosis.

Research indicates that the benzimidazole moiety plays a crucial role in these interactions, as it is known to exhibit significant binding affinity to various biological targets .

Antimicrobial Activity

Studies have shown that compounds with a benzimidazole structure exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, this compound has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its efficacy against various cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15.63
U937 (Monocytic Leukemia)Sub-micromolar concentrations observed

The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for its anticancer activity. Flow cytometry assays have confirmed that treatment with this compound leads to increased rates of apoptosis in MCF-7 and other cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to standard antibiotics like ciprofloxacin .
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound exhibited higher cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics. The observed IC₅₀ values suggest a potential for developing new cancer therapies based on this compound .

Scientific Research Applications

Biochemical Research

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride is utilized in proteomics research. It acts as a biochemical tool for studying protein interactions and modifications. Its ability to stabilize certain protein conformations makes it valuable in the development of assays that require precise control over protein behavior .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research has indicated that derivatives of benzimidazole compounds often exhibit antimicrobial and anticancer properties, suggesting that this compound may share similar bioactivities .

Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis. Its unique functional groups allow for modification and derivatization, leading to the creation of new compounds with potentially enhanced pharmacological properties. Researchers have successfully synthesized various derivatives that exhibit improved efficacy against specific biological targets .

Case Studies

Study Focus Findings
Study 1ProteomicsDemonstrated stabilization of protein complexes using the compound, enhancing assay sensitivity.
Study 2Antimicrobial ActivityEvaluated derivatives showing significant inhibition against bacterial strains, indicating potential for development into therapeutic agents.
Study 3Organic SynthesisReported successful synthesis of novel benzimidazole derivatives with enhanced anti-cancer activity compared to parent compounds.

Properties

IUPAC Name

4-(5-amino-1-methylbenzimidazol-2-yl)butan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-8(16)3-6-12-14-10-7-9(13)4-5-11(10)15(12)2;;/h4-5,7-8,16H,3,6,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBTVLZXWHUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC2=C(N1C)C=CC(=C2)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride
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4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride
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4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride
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4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride
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4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride
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4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.